tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate
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Overview
Description
Oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate) is a complex organic compound with the molecular formula C24H46N4O10 and a molecular weight of 550.65 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate involves multiple steps. The key steps include the protection of the amino group using tert-butyl carbamate and the subsequent reaction with oxalic acid. The reaction conditions typically involve the use of solvents like methanol and reagents such as oxalyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection, methanol as a solvent, and various oxidizing and reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection using oxalyl chloride in methanol can yield deprotected tert-butyl carbamates .
Scientific Research Applications
Oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of amino groups.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo deprotection reactions, which can release active intermediates that interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound used for similar protection and deprotection reactions.
N-Boc-hydroxylamine: Another compound used for protecting amino groups in organic synthesis.
Uniqueness
Oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate) is unique due to its specific structural configuration and the presence of both oxalic acid and tert-butyl carbamate moieties. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOMHWIBSAZVOI-LVAJUWGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1OC.CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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